Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyridine ring substituted with various functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The amino group is then introduced via amination reactions, and the ester group is formed through esterification reactions. The reaction conditions often involve the use of organic solvents like ethanol or methanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Industrial methods also emphasize the use of green chemistry principles, such as solvent recycling and waste minimization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-(methoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 5-amino-3-(phenoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 5-amino-3-(ethoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Uniqueness
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H18N2O4
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to Ethyl 5-amino derivatives possess antitumor activity. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, one study indicated that certain dihydropyridine derivatives significantly reduced the viability of cancer cells at concentrations as low as 10 µM .
Neuroprotective Effects
The neuroprotective potential of dihydropyridine compounds has been explored in models of oxidative stress and neurodegenerative diseases. Research findings suggest that these compounds can modulate calcium ion influx in neurons, thereby protecting against excitotoxicity and oxidative damage . This property positions them as candidates for further development in treating conditions such as Alzheimer's disease.
The biological activity of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine derivatives can be attributed to several mechanisms:
- Calcium Channel Modulation : Some studies suggest that these compounds can selectively inhibit voltage-gated calcium channels, which is crucial for neuronal health and function.
- Antioxidant Activity : The antioxidant properties of these compounds help mitigate oxidative stress in cells, contributing to their neuroprotective effects.
- Apoptosis Induction : Certain analogs have been found to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial effects of various dihydropyridine derivatives against clinical isolates. The results showed that the compound exhibited potent activity against multidrug-resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria .
Study 2: Antitumor Properties
In a preclinical trial involving human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily through the activation of caspase pathways .
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 5-amino-1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10,17H2,1-2H3 |
InChI Key |
RLXSKGOOAXYQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1N)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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